

Protocol for Chymotrypsin Activity Assay Using Suc-Ala-Ala-Pro-Phe-pNA

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Compound of Interest		
Compound Name:	Suc-Ala-Pro-pNA	
Cat. No.:	B1408619	Get Quote

Application Note

Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The activity of chymotrypsin can be conveniently measured using a chromogenic substrate, N-Succinyl-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA).[1][2][3][4] In this assay, chymotrypsin cleaves the peptide bond between phenylalanine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the chymotrypsin activity.[5][6] This protocol provides a detailed method for determining chymotrypsin activity and is applicable for screening potential inhibitors and conducting kinetic analysis.[3][7]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate Suc-AAPF-pNA by chymotrypsin to produce Suc-Ala-Ala-Pro-Phe and p-nitroaniline. The released p-nitroaniline has a strong absorbance at 405 nm, allowing for a continuous colorimetric assay.

Reaction:



Suc-Ala-Ala-Pro-Phe-pNA (colorless) ---(Chymotrypsin)---> Suc-Ala-Ala-Pro-Phe + p-nitroaniline (yellow)

Data Presentation

Table 1: Key Parameters for Chymotrypsin Activity Assay

Parameter	Value	Reference
Substrate	N-Succinyl-L-Ala-L-Ala-L-Pro- L-Phe-p-nitroanilide (Suc- AAPF-pNA)	[1][2]
Enzyme	α-Chymotrypsin	
Wavelength for Detection	405 - 410 nm	[5][7]
Km for Chymotrypsin	60 μΜ	[3][7]
pH Optimum	7.5 - 9.0	[6][8]
Temperature Optimum	25 - 37 °C	[6][8]

Table 2: Example p-Nitroaniline Standard Curve

0 0.000	
4 0.112	
8 0.225	
12 0.338	
16 0.450	
20 0.562	

Experimental Protocols Reagent Preparation



- Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5):
 - Dissolve 6.05 g of Tris base in 800 mL of deionized water.
 - Add 1.47 g of calcium chloride dihydrate.
 - Adjust the pH to 7.5 with 1 M HCl.
 - Bring the final volume to 1 L with deionized water.
 - Store at 4°C.
- Substrate Stock Solution (10 mM Suc-AAPF-pNA):
 - The molecular weight of Suc-AAPF-pNA is 624.65 g/mol .[2]
 - Dissolve 6.25 mg of Suc-AAPF-pNA in 1 mL of dimethyl sulfoxide (DMSO).[6]
 - Store the stock solution in aliquots at -20°C, protected from light.
- Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α -chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL.
 - Prepare fresh dilutions of the enzyme in the assay buffer just before use.
- p-Nitroaniline (pNA) Standard Stock Solution (2 mM):
 - Prepare a 2 mM stock solution of pNA in DMSO.
 - This stock will be used to generate a standard curve.

Assay Procedure

- p-Nitroaniline Standard Curve:
 - \circ Add 0, 2, 4, 6, 8, and 10 μ L of the 2 mM pNA standard stock solution to separate wells of a 96-well microplate.[9]



- Adjust the volume in each well to 100 μL with assay buffer to obtain final amounts of 0, 4,
 8, 12, 16, and 20 nmol/well.[9]
- Read the absorbance at 405 nm using a microplate reader.
- Plot the absorbance versus the amount of pNA (nmol) to generate a standard curve.
- Enzyme Assay:
 - Add 80 μL of assay buffer to each well of a 96-well microplate.
 - Add 10 μL of the chymotrypsin solution (at various concentrations if determining kinetics)
 or the sample containing chymotrypsin to the wells.
 - \circ To initiate the reaction, add 10 μ L of the substrate working solution (prepare a 1:10 dilution of the 10 mM stock in assay buffer for a final concentration of 100 μ M in the well).
 - $\circ~$ The final reaction volume will be 100 $\mu L.$
 - Immediately measure the absorbance at 405 nm in a kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every 30-60 seconds.

Data Analysis

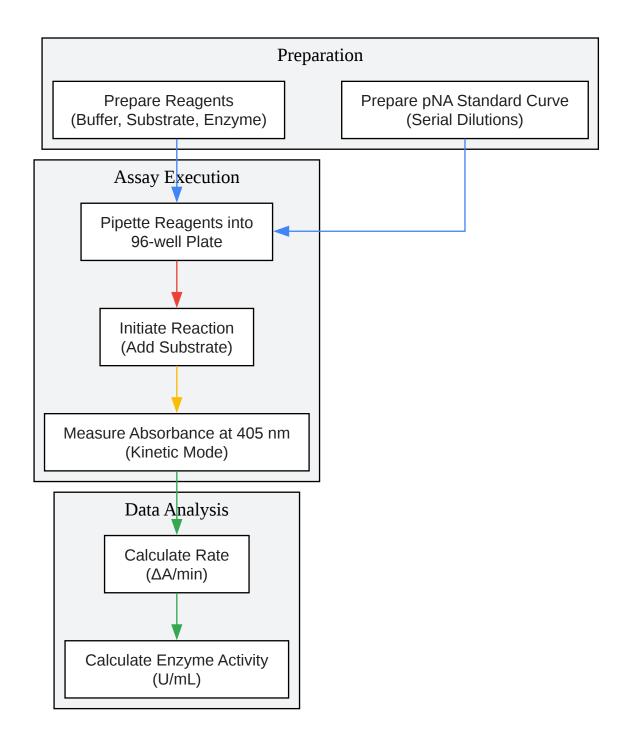
- Calculate the rate of the reaction ($\Delta A_{405}/min$) from the linear portion of the kinetic curve.
- Convert the rate of absorbance change to the rate of pNA production using the slope from the pNA standard curve.
- Calculate the chymotrypsin activity using the following formula:

Activity (U/mL) = $(\Delta A_{405}/min)$ / (Slope of standard curve × Volume of enzyme in mL)

One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes
 1.0 μmol of substrate per minute under the specified conditions.[6]

Visualizations

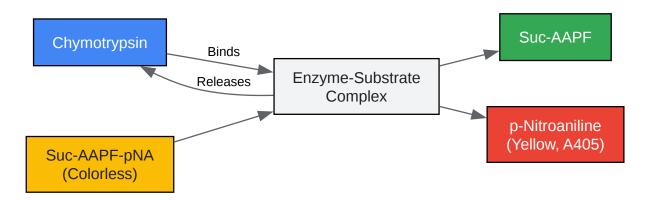




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Caption: Experimental workflow for the chymotrypsin activity assay.





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Caption: Enzymatic reaction of chymotrypsin with Suc-AAPF-pNA.

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References

- 1. shop.bachem.com [shop.bachem.com]
- 2. Suc-Ala-Ala-Pro-Phe-pNA | CymitQuimica [cymitquimica.com]
- 3. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. coachrom.com [coachrom.com]
- 6. fao.org [fao.org]
- 7. caymanchem.com [caymanchem.com]
- 8. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
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